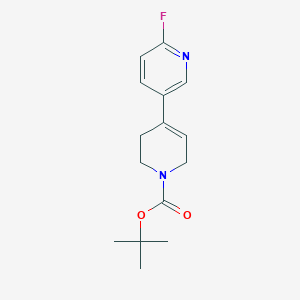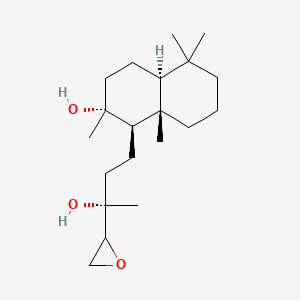
14,15-Epoxysclareol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14,15-Epoxysclareol is a labdane diterpene compound derived from sclareol, which is a natural product isolated from various plant species such as Salvia sclarea (clary sage).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
14,15-Epoxysclareol can be synthesized through the epoxidation of sclareol. The process typically involves the use of oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) under controlled conditions to introduce the epoxide functional group at the 14,15-position of the sclareol molecule .
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction of sclareol from plant sources followed by chemical modification. The extraction process usually employs solvents like dichloromethane to isolate sclareol from the plant material. Subsequent chemical reactions, including epoxidation, are carried out under optimized conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
14,15-Epoxysclareol undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols or other oxygenated derivatives.
Reduction: The epoxide ring can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (e.g., chloride, bromide) or other nucleophilic reagents are employed under appropriate conditions.
Major Products Formed
Diols: Formed through oxidation of the epoxide ring.
Alcohols: Formed through reduction of the epoxide ring.
Halogenated Derivatives: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
14,15-Epoxysclareol has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of various bioactive compounds and natural product derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its cytotoxic properties.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma and fixative properties
Wirkmechanismus
The mechanism of action of 14,15-Epoxysclareol involves its interaction with cellular targets and pathways. It has been shown to induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway. The compound also exhibits antimicrobial activity by disrupting the cell membrane integrity of microorganisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sclareol: The parent compound from which 14,15-Epoxysclareol is derived. Sclareol itself has significant biological activities and industrial applications.
14R-Epoxysclareol: A stereoisomer of this compound with similar chemical properties but different biological activities.
6-Hydroxysclareol: Another derivative of sclareol with hydroxylation at the 6-position, exhibiting distinct chemical and biological properties
Uniqueness
This compound is unique due to its specific epoxide functional group at the 14,15-position, which imparts distinct chemical reactivity and biological activities compared to its parent compound and other derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C20H36O3 |
|---|---|
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
(1R,2R,4aS,8aS)-1-[(3S)-3-hydroxy-3-(oxiran-2-yl)butyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol |
InChI |
InChI=1S/C20H36O3/c1-17(2)9-6-10-18(3)14(17)7-11-19(4,21)15(18)8-12-20(5,22)16-13-23-16/h14-16,21-22H,6-13H2,1-5H3/t14-,15+,16?,18-,19+,20-/m0/s1 |
InChI-Schlüssel |
SSSOHKBYCPCHHD-FMSLRJNNSA-N |
Isomerische SMILES |
C[C@]12CCCC([C@@H]1CC[C@@]([C@@H]2CC[C@@](C)(C3CO3)O)(C)O)(C)C |
Kanonische SMILES |
CC1(CCCC2(C1CCC(C2CCC(C)(C3CO3)O)(C)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


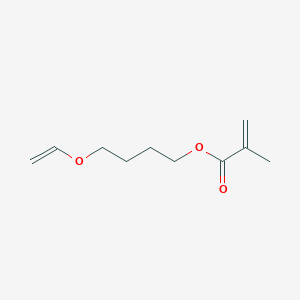
![9-(4-ethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14128373.png)



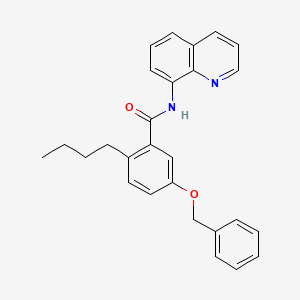
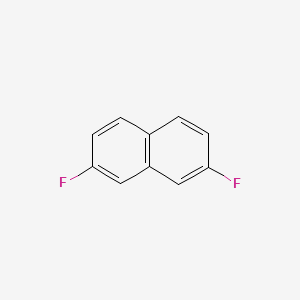

![2-[(2,5-dichloropyrimidin-4-yl)amino]-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B14128400.png)
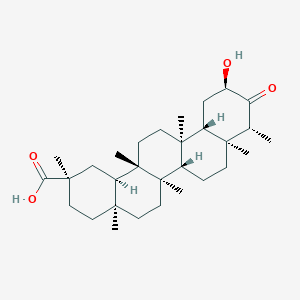
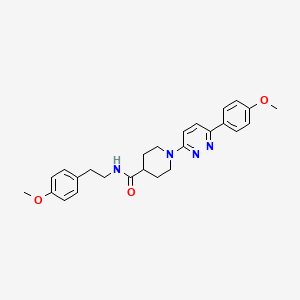
![2-[(3-methoxyphenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B14128423.png)

